
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene is a fluorinated organic compound with the molecular formula C9F10 . It is a derivative of indene, where all hydrogen atoms are replaced by fluorine atoms.
Preparation Methods
The synthesis of indene, decafluoro-3a,7a-dihydro- typically involves the fluorination of indene. The reaction conditions often require the use of strong fluorinating agents such as cobalt trifluoride (CoF3) or silver(II) fluoride (AgF2) . The process is carried out under controlled temperatures and pressures to ensure the complete substitution of hydrogen atoms with fluorine .
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as , resulting in the formation of partially fluorinated indenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Fluorinated compounds, including indene, decafluoro-3a,7a-dihydro-, are investigated for their potential use in drug development due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of indene, decafluoro-3a,7a-dihydro- involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can affect molecular pathways and lead to specific biological effects .
Comparison with Similar Compounds
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene can be compared with other fluorinated indenes, such as:
Indene, hexafluoro-: This compound has fewer fluorine atoms and different chemical properties.
Indene, octafluoro-: With eight fluorine atoms, it exhibits intermediate properties between hexafluoro- and decafluoro- derivatives.
The uniqueness of indene, decafluoro-3a,7a-dihydro- lies in its complete fluorination, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
13385-25-6 |
|---|---|
Molecular Formula |
C9F10 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
1,1,2,3,3a,4,5,6,7,7a-decafluoroindene |
InChI |
InChI=1S/C9F10/c10-1-2(11)4(13)8(17)7(16,3(1)12)5(14)6(15)9(8,18)19 |
InChI Key |
GFZNBPMSRVLSRB-UHFFFAOYSA-N |
SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Canonical SMILES |
C1(=C(C2(C(=C(C(C2(C(=C1F)F)F)(F)F)F)F)F)F)F |
Synonyms |
Decafluoro-3a,7a-dihydro-1H-indene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


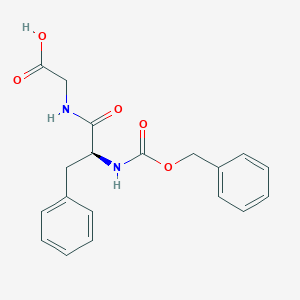
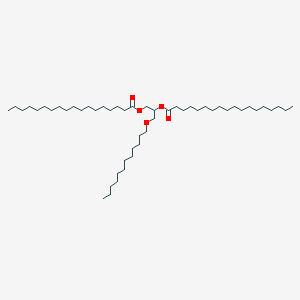
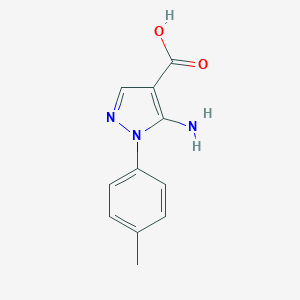
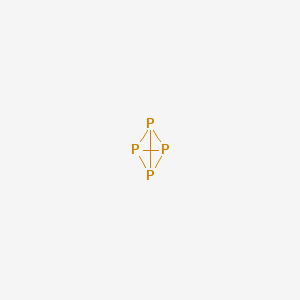
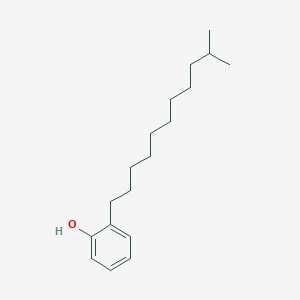


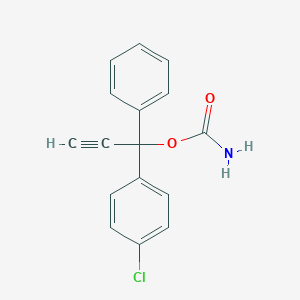
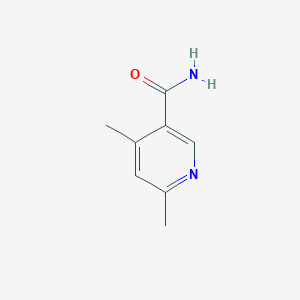
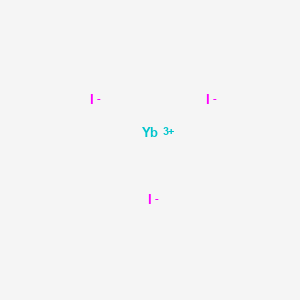



![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
